An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzoyl chloride is a significant fluorinated organic compound with the Chemical Abstracts Service (CAS) number 53130-43-1 .[1][2] This compound is a derivative of benzoyl chloride, featuring two trifluoromethyl (-CF3) groups at the 2 and 4 positions of the benzene ring.[1] The presence of these electron-withdrawing trifluoromethyl groups imparts unique chemical properties, making it a valuable reagent and building block in various fields, particularly in organic synthesis and drug discovery.[3]
This guide provides a comprehensive overview of 2,4-bis(trifluoromethyl)benzoyl chloride, including its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a special focus on its relevance to the pharmaceutical industry.
Physicochemical and Spectroscopic Data
The fundamental properties of 2,4-bis(trifluoromethyl)benzoyl chloride are summarized in the table below. This data is crucial for its handling, application in reactions, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 53130-43-1 | [1][2] |
| Molecular Formula | C₉H₃ClF₆O | [1] |
| Molecular Weight | 276.56 g/mol | [1] |
| Boiling Point | 191-193 °C | |
| Appearance | Light red liquid | [4] |
| Odor | Pungent | [5] |
| InChI | InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H | [1] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | [1] |
Proton nuclear magnetic resonance (¹H NMR) spectral analysis of 2,4-bis(trifluoromethyl)benzoyl chloride shows characteristic signals for the aromatic protons in the region of 7.3-8.3 ppm. The proton at the 6-position, which is ortho to the acyl chloride group, is expected to be the most downfield due to the deshielding effects of the adjacent carbonyl and trifluoromethyl groups.
Synthesis and Experimental Protocols
The synthesis of 2,4-bis(trifluoromethyl)benzoyl chloride can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
Synthesis Methodologies
Several methods for the synthesis of 2,4-bis(trifluoromethyl)benzoyl chloride have been reported, including:
-
Direct Fluorination: This method involves the introduction of trifluoromethyl groups onto the benzoyl chloride backbone using fluorinating agents like sulfur tetrafluoride.[1]
-
Electrophilic Aromatic Substitution: Trifluoromethyl groups can be introduced onto a benzene ring through electrophilic aromatic substitution reactions with suitable trifluoromethylating agents.[1]
-
Reaction with Trifluoroacetic Anhydride: Benzoyl chloride can react with trifluoroacetic anhydride under specific conditions to yield the desired product.[1]
-
Oxidation of 2,4-Bis(trifluoromethyl)benzaldehyde: This approach starts with the oxidation of 2,4-bis(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid, which is then converted to the acid chloride.[1]
Illustrative Experimental Protocol: Oxidation and Chlorination
Below is a generalized experimental protocol for the synthesis of 2,4-bis(trifluoromethyl)benzoyl chloride from 2,4-bis(trifluoromethyl)benzaldehyde.
Step 1: Oxidation of 2,4-Bis(trifluoromethyl)benzaldehyde
-
Dissolve 2,4-bis(trifluoromethyl)benzaldehyde in a suitable solvent such as acetic acid.
-
Slowly add an oxidizing agent, for instance, potassium permanganate or chromium trioxide, to the solution while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction mixture by quenching the excess oxidizing agent and extracting the carboxylic acid product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-bis(trifluoromethyl)benzoic acid.
Step 2: Conversion to 2,4-Bis(trifluoromethyl)benzoyl chloride
-
To the crude 2,4-bis(trifluoromethyl)benzoic acid, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture under reflux for a few hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).
-
After the reaction is complete, remove the excess chlorinating agent by distillation under reduced pressure.
-
The resulting crude 2,4-bis(trifluoromethyl)benzoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.
Synthesis workflow for 2,4-bis(trifluoromethyl)benzoyl chloride.
Reactivity and Applications in Drug Development
The reactivity of 2,4-bis(trifluoromethyl)benzoyl chloride is characteristic of acyl chlorides. The chlorine atom is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.
Key Chemical Reactions
-
Nucleophilic Substitution: It readily reacts with nucleophiles. For example, with alcohols, it forms esters, and with amines, it forms amides.
-
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Applications
2,4-Bis(trifluoromethyl)benzoyl chloride is a versatile intermediate with applications in several areas:
-
Pharmaceuticals and Agrochemicals: It serves as a crucial building block in the synthesis of complex organic molecules with potential biological activity.[1] The trifluoromethyl groups can enhance properties like metabolic stability and lipophilicity, which are important for drug candidates.[3]
-
Fluorinated Polymers: Its unique electronic properties are utilized in the development of specialty fluorinated polymers and materials.[1]
-
Proteomics and Peptide Research: It is used as a derivatizing agent for proteins and peptides.[1] The reaction with primary amines in proteins allows for enhanced identification and separation in techniques like mass spectrometry and HPLC.[1]
Role in protein derivatization for enhanced analysis.
Safety and Handling
2,4-Bis(trifluoromethyl)benzoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard | Description |
| Corrosivity | Causes severe skin burns and eye damage.[4][6] |
| Reactivity with Water | Reacts with water, liberating toxic gas.[4] |
| Inhalation | May be harmful if inhaled, causing respiratory irritation.[7] |
| Ingestion | May be harmful if swallowed.[7] |
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Keep away from water and moist air.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
References
- 1. Buy 2,4-Bis(trifluoromethyl)benzoyl chloride | 53130-43-1 [smolecule.com]
- 2. 2,4-BIS(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 53130-43-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
